Delsan A-D

Description

Talaropeptides A-D (2–5) are extensively N-methylated linear peptides isolated from the Australian marine tunicate-derived fungus Talaromyces sp. CMB-TU011 . These peptides consist of 11–12 amino acid residues, characterized by high N-methylation (e.g., N-methyl-L-Ala, N-methyl-L-Val, N-methyl-L-Phe) and a linear backbone . Their structures were elucidated using advanced spectroscopic techniques (1D/2D NMR, HRESI-MS) and chemical derivatization methods (C3 and C18 Marfey’s analyses) .

Properties

CAS No. |

8065-12-1 |

|---|---|

Molecular Formula |

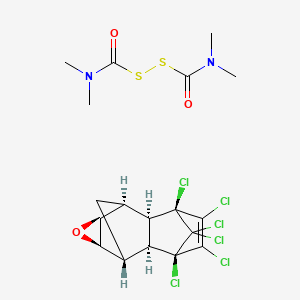

C18H20Cl6N2O3S2 |

Molecular Weight |

589.2 g/mol |

IUPAC Name |

S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;(1R,2S,3R,6S,7R,8S,9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |

InChI |

InChI=1S/C12H8Cl6O.C6H12N2O2S2/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18;1-7(2)5(9)11-12-6(10)8(3)4/h2-7H,1H2;1-4H3/t2-,3+,4+,5-,6-,7+,10-,11+; |

InChI Key |

UKMLLIIPDDHREL-HGOHEINPSA-N |

Isomeric SMILES |

CN(C)C(=O)SSC(=O)N(C)C.C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@H]4[C@@H]2O4)[C@@]5(C(=C([C@]3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

CN(C)C(=O)SSC(=O)N(C)C.C1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delsan A-D typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form this compound. These conditions often include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Delsan A-D undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Delsan A-D has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use in drug development.

Medicine: this compound is investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Delsan A-D involves its interaction with specific molecular targets and pathways. It can inhibit or activate certain enzymes, leading to changes in cellular processes. For example, it may inhibit the Na-K-ATPase membrane pump, resulting in increased intracellular sodium and calcium concentrations. This can promote the activation of contractile proteins such as actin and myosin .

Comparison with Similar Compounds

Key Structural Features:

- Molecular weights : 1254.8 Da (A), 1353.8 Da (B), 1318.8 Da (C), 1417.9 Da (D) .

- Amino acid composition: Predominantly non-polar residues (e.g., L-Leu, L-Val) with extensive N-methylation (4–5 methyl groups per peptide) .

- Biosynthesis: Produced via a mega non-ribosomal peptide synthetase (NRPS) gene cluster, second in size only to cyclosporine’s NRPS .

Comparison with Similar Fungal Peptides

Fungal linear peptides exceeding seven residues are rare, making talaropeptides a novel class. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Unique Attributes of Talaropeptides

- N-Methylation: Extensive methylation enhances metabolic stability. Talaropeptides showed 80% stability in rat plasma after 3 hours, outperforming non-methylated analogs like dictyonamides .

- Biosynthetic Logic : The NRPS megasynthase skips methylation domains in a module-specific manner (e.g., module 5 skipped in talaropeptides A and C), enabling structural diversity .

- Ecological Role : N-terminal acetylation in talaropeptides A and B correlates with antibacterial activity (IC₅₀ = 30–60 µM against Staphylococcus aureus), while deacetylated analogs (C and D) act as prodrugs .

Contrasts with Cyclosporine

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.